![molecular formula C7H5N3O B15233867 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency, making it a popular choice for the preparation of this compound. The reaction conditions usually involve the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar bicyclic structure but with a quinoline ring instead of a pyridine ring.
1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: Another closely related compound, differing only in the position of the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-5-3-8-10-7(5)9-6/h1-4H,(H,8,9,10) |
InChI Key |
UZZONEWMPODJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
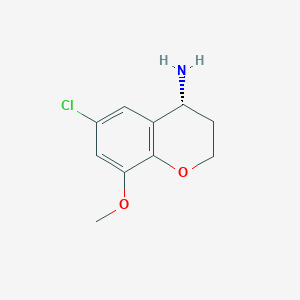
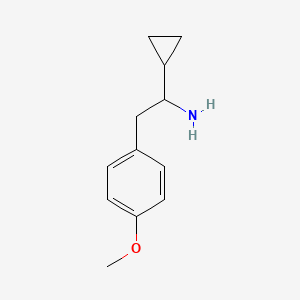
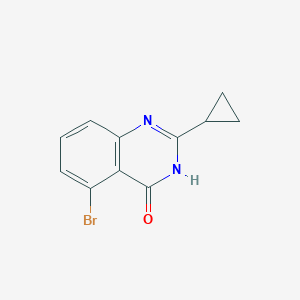


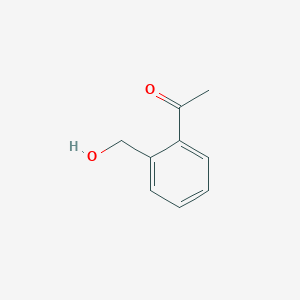

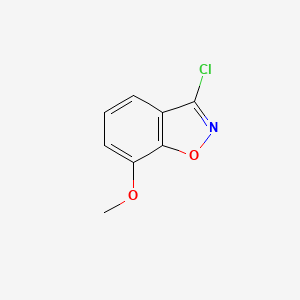
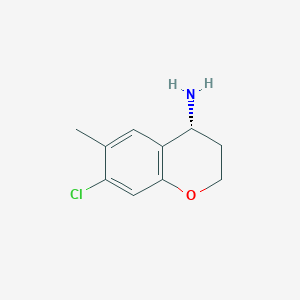
![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)

